molecular formula C4H4F3N3S B1302135 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione CAS No. 30682-81-6

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione

Cat. No.: B1302135
CAS No.: 30682-81-6
M. Wt: 183.16 g/mol
InChI Key: HUZASKHMPBJXJP-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C4H4F3N3S and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4F3N3S/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZASKHMPBJXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184715
Record name 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30682-81-6
Record name 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione
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Record name 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione
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Record name 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione
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Record name 2,4-dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione
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Biological Activity

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione (CAS No. 30682-81-6) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including epilepsy and cancer. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H4F3N3SC_4H_4F_3N_3S, with a molecular weight of approximately 183.155 g/mol. Its structure features a triazole ring with a thione functional group, which is critical for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of triazole derivatives. For instance, a study synthesized various 4,5-disubstituted triazol-3-thione derivatives and evaluated their anticonvulsant activity using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives exhibited significant anticonvulsant effects with low neurotoxicity . Specifically, compounds interacting with the GABA aminotransferase enzyme showed promising docking scores and potential therapeutic implications for epilepsy management.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. In a study assessing the cytotoxic effects of synthesized triazolethiones against various cancer cell lines, compounds demonstrated varying degrees of activity. Notably, one derivative exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT116), suggesting significant anticancer properties . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored as well. Research indicated that several synthesized triazolethiones displayed good antifungal activity compared to standard antifungal agents like bifonazole. However, their antibacterial activity was found to be less pronounced . This highlights the potential for developing antifungal agents from triazole derivatives.

Case Studies and Research Findings

Study Focus Key Findings
Anticonvulsant ActivityIdentified compounds with significant anticonvulsant effects; docking studies revealed interactions with GABA-AT.
Anticancer ActivityDemonstrated cytotoxicity against HCT116 cells with an IC50 value of 6.2 μM; potential for further development as an anticancer agent.
Antimicrobial ActivityShowed superior antifungal activity compared to standard treatments; limited antibacterial efficacy noted.

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

  • GABAergic Modulation : The interaction with GABA aminotransferase suggests a mechanism for anticonvulsant effects through modulation of neurotransmitter levels.
  • Cell Cycle Arrest : In cancer cells, triazole derivatives may induce cell cycle arrest and apoptosis via multiple signaling pathways.
  • Inhibition of Fungal Growth : The antifungal activity is likely due to interference with fungal cell wall synthesis or function.

Scientific Research Applications

Antidepressant Activity

Research has shown that derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones exhibit potential antidepressant properties. A study evaluated a series of these compounds, revealing that specific substitutions at the 5-position of the triazole nucleus significantly enhanced their activity. Notably, compounds with haloaryl groups demonstrated notable antagonistic effects against induced hypothermia and ptosis in animal models .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. A study indicated that certain derivatives function as micromolar inhibitors of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance. These derivatives showed synergistic effects when combined with beta-lactam antibiotics against multidrug-resistant bacterial strains .

Fungicidal Properties

2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione has been explored for its fungicidal activity. Its structure allows it to interact with fungal enzymes, inhibiting their growth. Field trials have demonstrated effective control over various fungal pathogens in crops, suggesting its potential as a biopesticide .

Polymer Additives

In material science, this compound has been used as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of triazole-thione derivatives into polymer matrices has shown improvements in durability and resistance to degradation under environmental stressors .

Case Study 1: Antidepressant Evaluation

A systematic evaluation of 5-aryl derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones was conducted to assess their antidepressant potential. The study involved biochemical assays that indicated a correlation between structural modifications and pharmacological activity. The most promising candidates were subjected to further pharmacokinetic studies .

Case Study 2: Antibacterial Synergy

In vitro studies were performed on selected triazole-thione derivatives against clinical isolates of E. coli and K. pneumoniae. Results indicated that certain compounds significantly reduced the minimum inhibitory concentration (MIC) of conventional antibiotics when used in combination therapy, highlighting their potential role in overcoming antibiotic resistance .

Data Tables

Application AreaCompound ActivityReference
Medicinal ChemistryAntidepressant activity
AgricultureFungicidal efficacy
Material ScienceImproved thermal stability in polymers

Preparation Methods

Synthesis of Thiosemicarbazide Intermediates

  • Starting from a suitable hydrazide, such as methyl-5-bromonicotinate or related hydrazides, the compound is reacted with substituted isothiocyanates.
  • The reaction is typically performed in ethanol under reflux conditions.
  • This step yields 1,4-disubstituted thiosemicarbazides, which are key intermediates for cyclization.

Cyclization to 1,2,4-Triazole-3-thione

  • The thiosemicarbazide intermediates undergo intramolecular cyclization when treated with aqueous sodium hydroxide (10% NaOH) at approximately 60 °C for several hours (commonly 4 hours).
  • This base-induced cyclization forms the 1,2,4-triazole-3-thione ring system.
  • Yields for this step are generally high, ranging from 70% to 99%, depending on substituents and reaction conditions.

Alternative Synthetic Routes

  • Some syntheses start from ethyl chloroacetate reacting with 1,2,4-triazole-5-thione in the presence of triethylamine in DMF at room temperature to form ethyl esters, which are then converted to hydrazides and further cyclized.
  • Protection and deprotection strategies (e.g., trimethylsilyl protection of acetylene groups) may be employed when sensitive functional groups are present, although some groups may interfere with cyclization.

Representative Reaction Scheme (Summary)

Step Reactants/Conditions Product Yield (%) Notes
1 Hydrazide + substituted isothiocyanate, reflux in ethanol 1,4-disubstituted thiosemicarbazide 70–99 Key intermediate
2 Treatment with 10% NaOH, 60 °C, 4 h 1,2,4-triazole-3-thione core 70–99 Intramolecular cyclization
3 Alkylation with methyl or benzyl halides Substituted triazole-thione 61–92 Optional functionalization

Summary Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Solvent for thiosemicarbazide formation Ethanol, reflux Efficient formation of intermediates
Cyclization agent 10% aqueous NaOH Promotes ring closure
Cyclization temperature 60 °C Optimal for intramolecular cyclization
Cyclization time 4 hours Sufficient for completion
Alkylation reagents Methyl halides, benzyl halides Introduce substituents
Alkylation conditions Mild heating, sometimes Mitsunobu reaction Good yields, selective substitution

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,4-Dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a nucleophilic substitution approach using thiophene derivatives, where reaction temperature (reflux) and solvent (ethanol/water mixtures) are critical for yield optimization . highlights the importance of stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and purification via recrystallization from ethanol to achieve >95% purity . Key parameters to optimize include pH (using KOH in aqueous phases) and reaction time (1–2 hours for completion) .

Q. How can spectroscopic techniques (NMR, IR) be effectively employed to confirm the structure of this triazole-thione derivative?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thione proton (S-H) typically appears as a singlet near δ 13.5–14.0 ppm in DMSO-d₆, while the trifluoromethyl group (CF₃) shows a distinct quartet in ¹³C NMR at ~120–125 ppm due to coupling with fluorine .
  • IR Spectroscopy : The C=S stretch is observed at 1150–1250 cm⁻¹, and N-H stretches (from the triazole ring) appear at 3200–3400 cm⁻¹ .
  • Cross-Validation : Compare experimental spectra with DFT-calculated vibrational frequencies (e.g., B3LYP/6-311G(d,p) basis set) to resolve ambiguities, as demonstrated in .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to respiratory and skin irritation risks (H315, H319, H335) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to reduce sulfur byproduct toxicity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G(d,p) to optimize molecular geometry, calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for electronic properties), and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Adjust torsion angles (e.g., ±180° in 20° increments) to assess conformational flexibility, as shown in for nanomolar-range inhibitors .
  • ADME Predictions : Use SwissADME to evaluate bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration .

Q. How can researchers resolve contradictions between experimental and theoretical spectral data for this compound?

  • Methodological Answer :

  • Error Analysis : Compare experimental IR/NMR shifts with DFT-derived values. Discrepancies >5% may indicate solvent effects (e.g., DMSO vs. gas-phase calculations) or anharmonic vibrational modes .
  • Sensitivity Testing : Vary basis sets (e.g., 6-31G vs. 6-311G(d,p)) to assess computational accuracy. found 6-311G(d,p) reduced NMR chemical shift errors to <2% .
  • Empirical Corrections : Apply scaling factors (e.g., 0.9613 for IR frequencies) to align DFT results with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound for antimicrobial applications?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance membrane permeability, as seen in for analogs with MIC values ≤1 µg/mL against S. aureus .
  • Bioisosteric Replacement : Replace the thione (-SH) group with sulfonyl (-SO₂-) to improve metabolic stability, as in , where fluorinated derivatives showed 80% inhibition of Mycobacterium tuberculosis .
  • In Vitro Assays : Use microdilution (CLSI guidelines) for MIC determination and time-kill studies to differentiate bactericidal vs. bacteriostatic effects .

Q. How can X-ray crystallography and spectroscopic data be combined to elucidate supramolecular interactions in triazole-thione crystals?

  • Methodological Answer :

  • X-ray Analysis : Resolve hydrogen bonding (e.g., N-H···S interactions with d ≈ 2.8 Å) and π-stacking (3.5–4.0 Å interplanar distances) to explain packing motifs, as in for triazole-thione derivatives .
  • Complementary Techniques : Pair XRD with Raman spectroscopy to confirm lattice vibrations (e.g., 150–200 cm⁻¹ for weak intermolecular modes) .

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